molecular formula C17H24N2O3 B12977010 Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester CAS No. 51604-48-9

Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester

Cat. No.: B12977010
CAS No.: 51604-48-9
M. Wt: 304.4 g/mol
InChI Key: VRKRJZXWTHSAFX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC conventions for carbamate esters. The parent structure is derived from carbamic acid, where the hydroxyl group is replaced by a 2-ethylhexyl ester and the amino group is substituted with a 3-isocyanato-4-methylphenyl moiety. The full IUPAC name is N-(2-ethylhexyl)-N-(3-isocyanato-4-methylphenyl)carbamate . This nomenclature reflects the substituents’ positions on the phenyl ring (isocyanato at position 3, methyl at position 4) and the esterification of the carbamic acid with 2-ethylhexanol.

Key identifiers include:

  • CAS Registry Number : 143269-64-1
  • Molecular Formula : $$ \text{C}{17}\text{H}{24}\text{N}2\text{O}3 $$
  • Molecular Weight : 304.38 g/mol
  • SMILES Notation : CCCCC(CC)CN(C1=CC(=C(C=C1)C)N=C=O)C(=O)O
  • InChIKey : XQGSKUHWNFPGSZ-UHFFFAOYSA-M

The structural formula (Figure 1) highlights the carbamate backbone (-O-C(=O)-N-), the 2-ethylhexyl chain, and the meta- and para-substituted phenyl ring. Discrepancies in molecular formulas between sources (e.g., $$ \text{C}{17}\text{H}{23}\text{N}2\text{O}3^- $$ in PubChem vs. $$ \text{C}{17}\text{H}{24}\text{N}2\text{O}3 $$ in LookChem) likely arise from the representation of the compound’s ionic state in certain analytical contexts.

Molecular Geometry and Stereochemical Considerations

The compound adopts a three-dimensional conformation influenced by steric and electronic factors. The 2-ethylhexyl group introduces significant branching, with the ethyl and hexyl substituents creating a bulky, hydrophobic region. This alkyl chain’s flexibility allows for multiple low-energy conformers, as evidenced by computational models of 3D structures.

The phenyl ring’s substitution pattern (isocyanato at C3, methyl at C4) imposes planar constraints due to resonance stabilization. The isocyanate group (-N=C=O) exhibits linear geometry, with bond angles approximating 180° at the sp-hybridized carbon. This group’s electron-withdrawing nature polarizes the phenyl ring, affecting electron density distribution and intermolecular interactions.

Stereochemical analysis reveals no chiral centers in the molecule, as all substituents are either symmetrically arranged or part of non-stereogenic atoms. However, the 2-ethylhexyl chain’s conformational isomerism may lead to distinct spatial orientations in solution or solid states.

Properties

CAS No.

51604-48-9

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-ethylhexyl N-(3-isocyanato-4-methylphenyl)carbamate

InChI

InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)11-22-17(21)19-15-9-8-13(3)16(10-15)18-12-20/h8-10,14H,4-7,11H2,1-3H3,(H,19,21)

InChI Key

VRKRJZXWTHSAFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)NC1=CC(=C(C=C1)C)N=C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two main stages:

This approach avoids the use of phosgene, a highly toxic reagent traditionally employed in isocyanate synthesis, thus offering safer and more environmentally friendly production routes.

Synthesis of Carbamate Ester Intermediate

  • The carbamate ester is formed by reacting an amine compound (such as 3-amino-4-methylphenyl derivative) with a carbonate ester or urea in the presence of an aliphatic alcohol (2-ethylhexanol in this case) or an aromatic hydroxy compound.
  • Carbonate esters such as dipentyl carbonate or diethyl carbonate are preferred reagents for this step due to their reactivity and lower toxicity compared to phosgene.
  • Metal catalysts (e.g., iron, cobalt, nickel, zinc, tin, copper, titanium) at ppm to low % levels are often employed to suppress side reactions and improve yield and selectivity by coordinating with the urethane bond formed during the reaction.
  • The reaction conditions are optimized to minimize by-products and oligomer formation.

Thermal Decomposition of Carbamate to Isocyanate

  • The carbamate ester undergoes thermal decomposition (pyrolysis) in a controlled reactor environment to yield the isocyanate and a hydroxy compound (often the corresponding alcohol).
  • This reaction is typically conducted in the liquid phase within a thermal decomposition reactor, where the carbamate and an inert solvent or additive (compound A) are continuously fed.
  • The process involves continuous removal of low-boiling-point gaseous products (isocyanate and other volatiles) and separation of high-boiling-point residues to prevent reactor fouling and maintain stable operation.
  • The thermal decomposition temperature is carefully controlled, often around 50 °C or higher, to optimize conversion while minimizing side reactions and degradation.
  • The inert solvent used has a boiling point between that of the hydroxy compound and the isocyanate to facilitate separation and continuous operation.

Continuous Process and Reactor Design

  • Modern methods employ continuous feeding of the carbamate mixture into the pyrolysis reactor with simultaneous continuous removal of gaseous isocyanate and liquid residues.
  • The liquid phase recovered from the bottom of the reactor can be recycled to the top to maintain steady-state operation and reduce by-product accumulation.
  • Reactor designs such as column reactors or tank reactors are used depending on scale and process requirements.
  • Continuous operation over long periods is achieved by preventing adhesion and blockage caused by high-boiling oligomers through optimized feed and temperature control.

Data Table: Summary of Key Preparation Parameters

Parameter Description / Typical Value Notes
Starting materials Amine compound, carbonate ester, 2-ethylhexanol Carbonate esters preferred over phosgene
Catalyst Metal atoms (Fe, Co, Ni, Zn, Sn, Cu, Ti) at 0.001 ppm–5% Suppresses side reactions
Reaction type Carbamate formation via urethanization Controlled temperature and stoichiometry
Thermal decomposition temperature ~50 °C or higher Liquid-phase pyrolysis
Reactor type Continuous thermal decomposition reactor (column or tank) Continuous feed and product removal
Solvent Inert solvent with boiling point between hydroxy compound and isocyanate Facilitates separation and continuous operation
Product separation Low-boiling gaseous isocyanate collected continuously High-boiling residues removed separately
By-product management Recycling of liquid phase to prevent fouling Maintains long-term reactor stability

Research Findings and Advantages of the Thermal Decomposition Method

  • Phosgene-free synthesis : Avoids toxic phosgene, improving safety and environmental impact.
  • Continuous operation : Enables stable, long-term production with high purity and yield.
  • Side reaction suppression : Use of metal catalysts and controlled conditions reduces oligomer formation and degradation.
  • Efficient separation : Continuous removal of gaseous isocyanate and liquid residues prevents reactor fouling.
  • Scalability : Suitable for industrial-scale production due to continuous process design.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates .

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Carbamate Esters

Compound Name (CAS) Molecular Formula Ester Group Substituent Position Key Applications
51604-48-9 C₁₇H₂₄N₂O₃ 2-Ethylhexyl 3-isocyanato, 4-methylphenyl High-durability coatings
58240-57-6 C₁₇H₂₄N₂O₃ 2-Ethylhexyl 3-isocyanatomethylphenyl Adhesives, elastomers
100616-00-0 (Butyl ester) C₁₃H₁₆N₂O₃ Butyl 3-isocyanato, 4-methylphenyl Low-viscosity resins
98096-49-2 (tert-Butyl ester) C₁₃H₁₆N₂O₃ 1,1-Dimethylethyl 3-isocyanato, 4-methylphenyl High-temperature foams

Table 2: Reactivity and Stability Trends

Property 51604-48-9 58240-57-6 100616-00-0
Hydrolytic Stability High Moderate Low
Reactivity with Polyols Moderate High High
Thermal Degradation Onset (°C) ~220 ~200 ~180

Research Findings and Industrial Relevance

  • 51604-48-9 is favored in automotive coatings due to its balance of reactivity and stability .
  • 58240-57-6 ’s higher reactivity makes it ideal for fast-curing adhesives but requires stringent moisture control during processing .
  • Shorter-chain esters (e.g., butyl) are being phased out in the EU due to volatility concerns, driving demand for 2-ethylhexyl derivatives .

Biological Activity

Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester (CAS Number: 51604-48-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of its isocyanate group. This article delves into its biological activity, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₇H₂₄N₂O₃
  • Molecular Weight: 304.38 g/mol
  • InChIKey: VRKRJZXWTHSAFX-UHFFFAOYSA-N

This compound features an isocyanate group attached to a carbamate structure, which is significant for its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its isocyanate functionality. Isocyanates are known to interact with nucleophilic sites in proteins, leading to various biological effects:

  • Cytotoxicity: Isocyanates can induce cytotoxic effects in various cell types. Studies have shown that exposure to isocyanates can lead to apoptosis (programmed cell death) through oxidative stress pathways .
  • Sensitization and Allergic Reactions: Isocyanates are recognized as potent sensitizers, capable of inducing allergic reactions upon inhalation or dermal exposure. This is particularly relevant in occupational settings where exposure to isocyanate-containing products occurs .
  • Receptor Binding: Research indicates that compounds with isocyanate groups may bind to specific receptors involved in inflammatory responses, potentially leading to altered immune responses .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of isocyanate compounds similar to this compound. Here are notable findings:

StudyFindings
Study on Cytotoxic Effects Exposure to isocyanates resulted in significant cytotoxicity in lung epithelial cells, with increased markers of oxidative stress observed .
Allergic Sensitization Study A cohort study demonstrated a high prevalence of respiratory sensitization among workers exposed to isocyanate compounds .
Inflammation and Immune Response Research showed that isocyanate exposure could modulate cytokine production in macrophages, indicating a role in inflammatory processes .

Health Implications

The health implications associated with this compound are significant due to its potential for causing respiratory sensitization and other adverse effects:

  • Respiratory Health Risks: Inhalation exposure can lead to asthma-like symptoms and chronic respiratory conditions.
  • Dermal Exposure Risks: Skin contact may result in dermatitis or other allergic reactions.

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